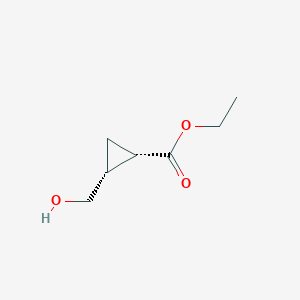

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

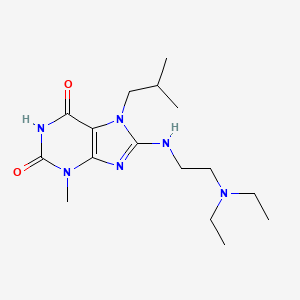

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, also known as ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, is a cyclopropane derivative that has gained significant attention in recent years due to its potential applications in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique three-membered ring structure, which makes it an interesting target for researchers looking to develop new synthetic methods and investigate its biological activity.

Applications De Recherche Scientifique

Synthesis and Study of Optical Isomers : The preparation of optically active derivatives such as 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid has been achieved through routes involving cycloalkylation, demonstrating the compound's significance in studying optical isomerism and its applications in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).

Enzyme-Catalyzed Polymerization : Derivatives of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate have been used in the oligomerization process catalyzed by enzymes such as horseradish peroxidase, demonstrating its application in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Biological Evaluation of Derivatives : The cyclopropyl moiety, a core structure in this compound, has been used in the synthesis of bromophenol derivatives. These derivatives have shown effectiveness as inhibitors for enzymes like cytosolic carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Conformational Study and Biological Activity : The compound's derivatives have been used in studying conformational aspects of biologically active compounds to enhance activity and investigate bioactive conformations. For instance, chiral cyclopropanes bearing two differentially functionalized carbon substituents were designed as conformationally restricted analogues of histamine, indicating the compound's role in understanding and enhancing biological activity (Kazuta, Matsuda, & Shuto, 2002).

Biocatalytic Asymmetric Synthesis : The compound's derivatives are crucial in drug research and development, especially as key chiral intermediates in synthesizing potent protease inhibitors. For example, the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester demonstrates the application of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate in creating essential pharmacophoric units (Zhu, Shi, Zhang, & Zheng, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQBVPPEXCRXAW-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

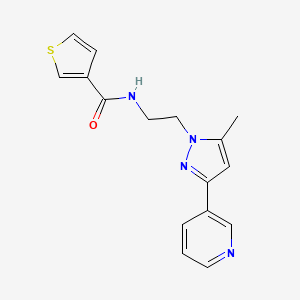

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2641612.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641613.png)

![2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2641614.png)

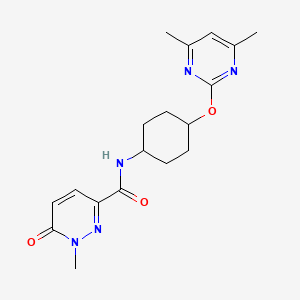

![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)

![4-Imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2641623.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2641625.png)

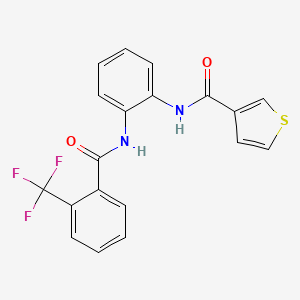

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2641626.png)